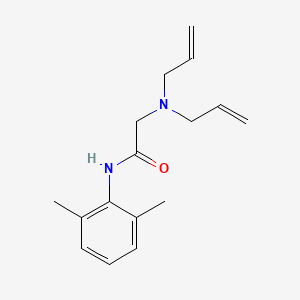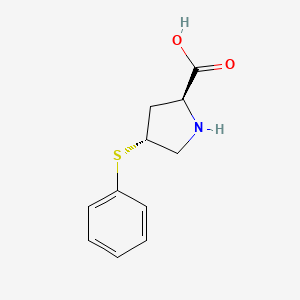
L-Proline, 4-(phenylthio)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 4-(phenylthio)-, trans-: is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure This compound is characterized by the presence of a phenylthio group attached to the fourth carbon of the proline ring in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 4-(phenylthio)-, trans- typically involves the introduction of the phenylthio group to the proline molecule. One common method is the nucleophilic substitution reaction where L-proline is reacted with a phenylthio compound under basic conditions. The reaction may involve the use of a strong base such as sodium hydride (NaH) to deprotonate the proline, followed by the addition of a phenylthio halide.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation processes. Advances in metabolic engineering have enabled the construction of microbial cell factories that can produce derivatives of L-proline, including L-Proline, 4-(phenylthio)-, trans-. These processes often involve the optimization of metabolic pathways to enhance the yield and efficiency of production .
Chemical Reactions Analysis
Types of Reactions: L-Proline, 4-(phenylthio)-, trans- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, reverting to L-proline.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and phenylthio halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: L-proline.
Substitution: Various substituted proline derivatives depending on the substituent introduced.
Scientific Research Applications
L-Proline, 4-(phenylthio)-, trans- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study protein folding and stability due to its structural similarity to proline.
Industry: The compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of L-Proline, 4-(phenylthio)-, trans- involves its interaction with various molecular targets and pathways. The phenylthio group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This can lead to changes in cellular processes such as protein synthesis, signal transduction, and metabolic pathways .
Comparison with Similar Compounds
L-Proline: The parent compound, which lacks the phenylthio group.
Trans-4-hydroxy-L-proline: Another derivative of L-proline with a hydroxyl group at the fourth carbon.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid structurally similar to proline.
Uniqueness: L-Proline, 4-(phenylthio)-, trans- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and reactivity, making it valuable for various applications .
Properties
CAS No. |
144582-43-4 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
(2S,4R)-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2S/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 |
InChI Key |
PCIUUPKYZVILEM-ZJUUUORDSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)SC2=CC=CC=C2 |
Canonical SMILES |
C1C(CNC1C(=O)O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


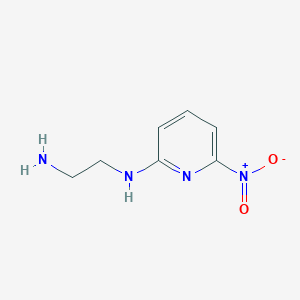
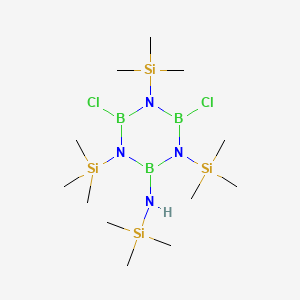
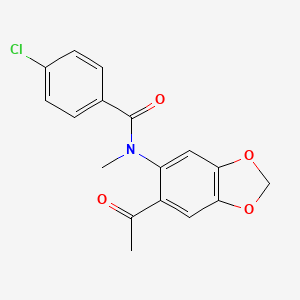

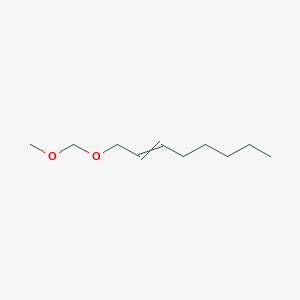
![3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12549588.png)
![1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B12549589.png)

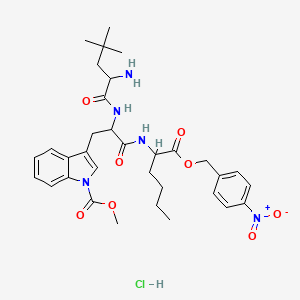
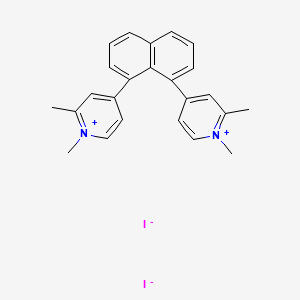
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)

